Ethyl 2-(thiochroman-4-ylidene)acetate
Description
Ethyl 2-(thiochroman-4-ylidene)acetate is a sulfur-containing heterocyclic ester characterized by a thiochroman-4-ylidene core fused with an ethyl acetate moiety. Thiochromans are bicyclic systems comprising a benzene ring fused to a tetrahydrothiopyran ring, where sulfur replaces oxygen in the thiopyran moiety. This structural feature enhances lipophilicity and may influence metabolic stability and binding interactions in biological systems .
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
ethyl (2Z)-2-(2,3-dihydrothiochromen-4-ylidene)acetate |
InChI |
InChI=1S/C13H14O2S/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3/b10-9- |
InChI Key |
WGZAKEXJAWEUNE-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCSC2=CC=CC=C12 |
Canonical SMILES |
CCOC(=O)C=C1CCSC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiochroman-4-ylidene)acetate typically involves the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts. This method provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones . The reaction conditions often include the use of trimethylsilyl chloride as an additive and CuCN∙2LiCl as the copper source to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiochroman-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochroman derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiochroman moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(thiochroman-4-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(thiochroman-4-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, forming adducts with nucleophiles. This reactivity is leveraged in organic synthesis to create complex molecules with potential biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical attributes of Ethyl 2-(thiochroman-4-ylidene)acetate and its analogs:
<sup>a</sup> logP values estimated based on analogous compounds (e.g., Ethyl 2-(piperidin-4-yl)acetate: logP = 1.3 ).
Key Observations:
- Thiochroman vs. Chromene: Replacing sulfur with oxygen (e.g., chromene in ) reduces molecular weight and slightly decreases lipophilicity (logP ~2.3 vs. ~2.1). Sulfur’s larger atomic size may enhance π-π stacking and van der Waals interactions in biological targets.
- Heterocyclic Influence: Pyrimidine-based esters (e.g., ) exhibit moderate solubility due to polar substituents (thietan-3-yloxy), whereas thiophene-containing analogs (e.g., ) are highly lipophilic, limiting aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
